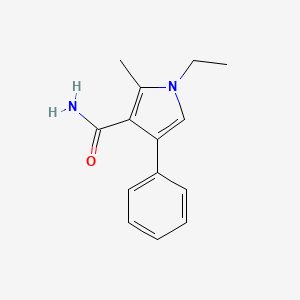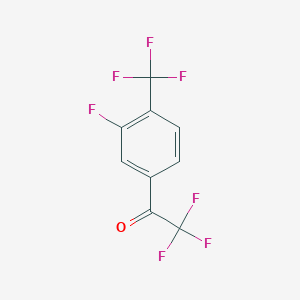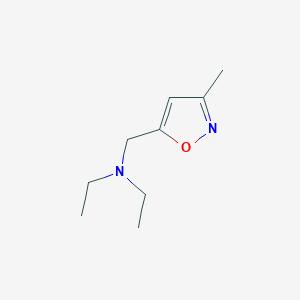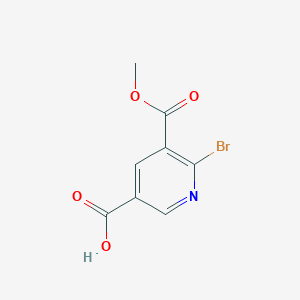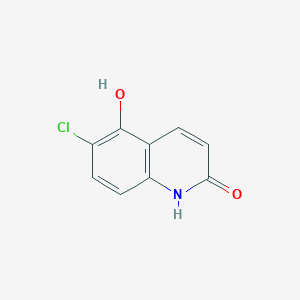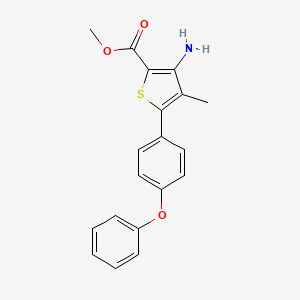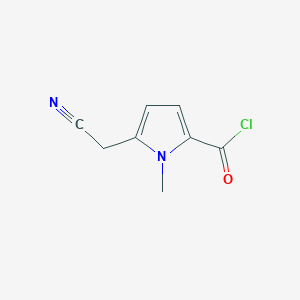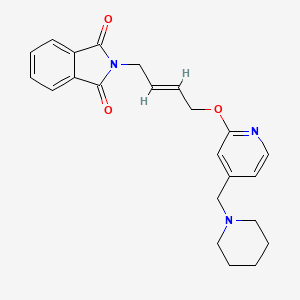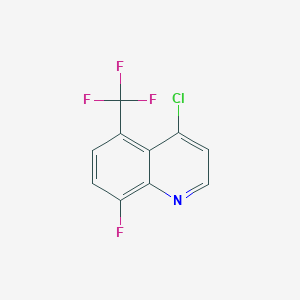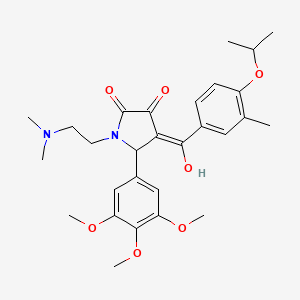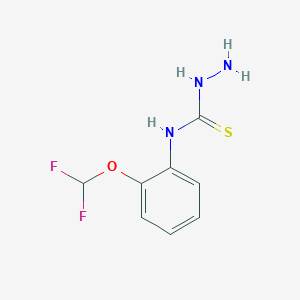
4-(2-Difluoromethoxyphenyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Difluoromethoxyphenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 4-(2-Difluoromethoxyphenyl)thiosemicarbazide typically involves the reaction of 2-difluoromethoxybenzaldehyde with thiosemicarbazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
4-(2-Difluoromethoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiosemicarbazide group to corresponding amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Difluoromethoxyphenyl)thiosemicarbazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Difluoromethoxyphenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
4-(2-Difluoromethoxyphenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
4-(3-Chlorophenyl)thiosemicarbazide: This compound has similar biological activities but differs in its chemical structure due to the presence of a chlorine atom instead of a difluoromethoxy group.
4-(3-Trifluoromethylphenyl)thiosemicarbazide: This compound also exhibits antimicrobial and anticancer properties but has a trifluoromethyl group instead of a difluoromethoxy group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H9F2N3OS |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
1-amino-3-[2-(difluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H9F2N3OS/c9-7(10)14-6-4-2-1-3-5(6)12-8(15)13-11/h1-4,7H,11H2,(H2,12,13,15) |
InChI Key |
DPPHVOUSHUWYEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NN)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


